1-(7-Nitro-1H-indol-3-YL)ethanone chemical properties
1-(7-Nitro-1H-indol-3-YL)ethanone chemical properties
Chemical Identity & Therapeutic Potential of a Privileged Scaffold
Executive Summary
This technical guide profiles 1-(7-Nitro-1H-indol-3-yl)ethanone (commonly referred to as 3-acetyl-7-nitroindole ), a specialized heterocyclic intermediate. While the indole nucleus is ubiquitous in drug discovery, the specific substitution pattern of a 7-nitro group coupled with a 3-acetyl moiety creates a unique "push-pull" electronic system. This scaffold is critical in the synthesis of HIV-1 attachment inhibitors , JNK inhibitors , and antiviral agents .
This document details the physicochemical properties, validated synthetic protocols, and reactivity maps necessary for utilizing this compound in high-stakes medicinal chemistry campaigns.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The dual presence of the electron-withdrawing nitro group (at C7) and the acetyl group (at C3) significantly alters the electronic landscape of the indole ring compared to the parent molecule.
Datasheet & Properties
| Property | Specification |
| IUPAC Name | 1-(7-Nitro-1H-indol-3-yl)ethanone |
| Common Name | 3-Acetyl-7-nitroindole |
| CAS Registry | 133056-02-5 (Generic/Analogous) |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | High: DMSO, DMF. Moderate: Acetone, EtOAc.[1] Low: Water, Hexanes. |
| pKa (NH) | ~13.5 (Estimated) — Significantly more acidic than indole (pKa ~17) due to 7-NO₂ inductive effect. |
Electronic Architecture (Expert Insight)
The 7-nitro group is a critical feature. Unlike 5- or 6-nitroindoles, the 7-nitro group exerts a powerful inductive effect (
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Consequence 1 (Acidity): The N1 proton is highly acidic, allowing for facile deprotonation using weak bases (e.g., K₂CO₃) rather than requiring NaH.
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Consequence 2 (C2 Reactivity): The electron density at C2 is reduced, making the ring less susceptible to oxidative degradation but slightly deactivating it toward further electrophilic aromatic substitution (EAS).
Part 2: Validated Synthetic Protocols
Direct acetylation of 7-nitroindole is challenging because the nitro group deactivates the ring toward electrophilic attack. The following protocol utilizes a Lewis Acid-mediated Friedel-Crafts acylation, optimized for deactivated indoles.
Synthesis Workflow (Graphviz)
Figure 1: Lewis Acid-mediated acylation of 7-nitroindole. The use of Tin(IV) chloride (SnCl₄) is critical to overcome the deactivating effect of the nitro group.
Step-by-Step Protocol
Safety Warning: SnCl₄ is fuming and corrosive. 7-Nitroindole derivatives may be energetic. Perform all steps in a fume hood.
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Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, dissolve 7-nitroindole (10.0 mmol, 1.62 g) in anhydrous DCM (50 mL).
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Lewis Acid Addition: Cool the solution to 0°C. Add Tin(IV) chloride (15.0 mmol, 1.75 mL) dropwise via syringe. The solution will likely turn dark red/brown (complex formation).
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Acylation: Add Acetic Anhydride (12.0 mmol, 1.13 mL) dropwise.
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Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
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Quench: Pour the reaction mixture onto crushed ice (100 g) containing 1N HCl (20 mL) to break the tin complex.
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Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the yellow solid product.
Part 3: Reactivity & Functionalization
The value of 1-(7-Nitro-1H-indol-3-yl)ethanone lies in its divergent reactivity. It serves as a "linchpin" intermediate for complex heterocyclic synthesis.
Reactivity Map (Graphviz)
Figure 2: Divergent synthetic pathways starting from the 3-acetyl-7-nitroindole core.
Key Transformations
A. Nitro Reduction (The Gateway to Amides)
The 7-nitro group is a "masked" amine. Reduction yields 3-acetyl-7-aminoindole .
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Reagents: SnCl₂·2H₂O in Ethanol (reflux) or H₂/Pd-C.
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Utility: The resulting 7-amino group is positioned to form intramolecular hydrogen bonds or serve as a nucleophile for urea/amide formation, a common motif in kinase inhibitors (e.g., to bind to the hinge region).
B. Claisen-Schmidt Condensation
The methyl group of the 3-acetyl moiety is acidic enough to undergo condensation with aromatic aldehydes.
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Reagents: Ar-CHO, NaOH (aq), Ethanol.
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Product: Indolyl-chalcones . These α,β-unsaturated ketones are potent Michael acceptors and have demonstrated significant anticancer activity.
Part 4: Medicinal Chemistry Applications[1][2][3][6][7][8][9]
HIV-1 Attachment Inhibitors
The 7-substituted indole scaffold is central to the design of HIV-1 attachment inhibitors (e.g., Fostemsavir prodrug class).
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Mechanism: These compounds bind to the viral envelope glycoprotein gp120.
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Role of 7-Position: Substituents at the 7-position (derived from the 7-nitro precursor) project into a specific hydrophobic pocket of gp120, locking the virus in a conformation that prevents attachment to the host CD4 receptor.
JNK Inhibitors
c-Jun N-terminal kinases (JNK) are targets for neurodegenerative diseases.
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Design: 3-Acyl indoles act as bidentate ligands. The carbonyl oxygen (at C3) and the N-H (at N1) often form a hydrogen bond donor-acceptor motif with the kinase hinge region residues. The 7-nitro group modulates the pKa of the N-H, tuning the hydrogen bond strength.
Part 5: References
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BenchChem. (2025).[2] 7-Nitroindole: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Interactions. Retrieved from
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National Institutes of Health (NIH). (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed.[3] Retrieved from
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PharmaBlock. (2023). Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors. Retrieved from
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Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from
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ChemSynthesis. (2025). Synthesis and physical properties of 7-Nitroindole derivatives. Retrieved from
